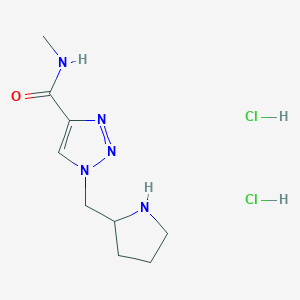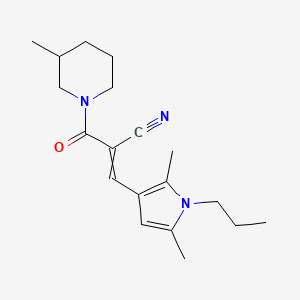
2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as ETPTA and has been found to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
ETPTA has been found to exhibit a range of therapeutic applications. It has been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders. ETPTA has been found to have anti-cancer properties and has been shown to inhibit the growth of various cancer cells. It has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models. Additionally, ETPTA has been found to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease.
Mechanism of Action
The mechanism of action of ETPTA is not fully understood. However, it has been proposed that ETPTA acts by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of cancer, inflammation, and neurological disorders. ETPTA has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. ETPTA has also been found to inhibit the activity of nuclear factor-kappa B, a protein that is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
ETPTA has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. ETPTA has also been found to reduce the production of pro-inflammatory cytokines, which are molecules that play a role in the development of inflammation. Additionally, ETPTA has been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using ETPTA in lab experiments is that it has been found to exhibit a range of therapeutic applications. Additionally, ETPTA has been found to have low toxicity in animal models, which makes it a promising candidate for further study. One limitation of using ETPTA in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Future Directions
There are several future directions for the study of ETPTA. One direction is to further investigate the mechanism of action of ETPTA. This will help to identify specific pathways that can be targeted for therapeutic applications. Another direction is to study the pharmacokinetics of ETPTA, which will help to determine the optimal dosage and administration route for therapeutic use. Additionally, future studies could focus on the use of ETPTA in combination with other drugs to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of ETPTA involves the reaction of 1-ethyl-5-phenyl-1H-imidazole-2-thiol with p-toluenesulfonyl chloride followed by N-alkylation with ethyl bromoacetate. The final product is obtained by the hydrolysis of the ester group using sodium hydroxide.
properties
IUPAC Name |
2-(1-ethyl-5-phenylimidazol-2-yl)sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-3-23-18(16-7-5-4-6-8-16)13-21-20(23)25-14-19(24)22-17-11-9-15(2)10-12-17/h4-13H,3,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMNQSMSMHTGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2903017.png)


![4-chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-2-pyrimidinamine](/img/structure/B2903024.png)

![7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2903026.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2903027.png)

![(4-(1H-imidazol-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2903033.png)
![Imidazo[1,5-a]pyridin-6-yl-methanol](/img/structure/B2903035.png)



